Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate basic properties
Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate basic properties
An In-Depth Technical Guide to the Basic Properties of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate
Introduction
Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms. This core is strategically substituted with functional groups that make it a molecule of significant interest in medicinal chemistry and organic synthesis. The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, found in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2][3] The N1-methylation of the pyrazole ring prevents the annular tautomerism often seen in N-unsubstituted pyrazoles, leading to a single, stable constitutional isomer.[4][5] The linkage of a pyrrole ring at the C5 position creates a C-N axially chiral scaffold, and the ethyl carboxylate group at C4 serves as a versatile chemical handle for further synthetic modifications.[6][7] This guide provides a detailed overview of its fundamental properties, synthesis, reactivity, and potential applications for professionals in chemical and pharmaceutical research.
Molecular Structure and Physicochemical Properties
The structural arrangement of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate combines the electron-rich pyrrole system with the pyrazole ring, influencing its electronic and steric properties. The N-methyl group and the ethyl ester are key modulators of its physicochemical characteristics.
Synthesis and Purification
The synthesis of this molecule can be efficiently achieved through a two-step process starting from commercially available reagents. The core strategy involves the initial formation of a 5-aminopyrazole precursor, followed by the construction of the pyrrole ring via a Paal-Knorr condensation.
Experimental Protocol
Step 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate [8]
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To a solution of ethyl(ethoxymethylene)cyanoacetate (1.0 eq) in ethanol, add methylhydrazine (1.0 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux and maintain for 16 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and pour it over ice water.
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Collect the resulting precipitate by vacuum filtration.
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Wash the solid with cold water and dry it under a vacuum.
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The crude product can be further purified by recrystallization from ethanol to yield the desired 5-aminopyrazole precursor as a solid.[8]
Step 2: Synthesis of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate [7]
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In a round-bottom flask, dissolve the Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) from Step 1 in glacial acetic acid.
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Add 2,5-dimethoxytetrahydrofuran (1.1 eq), which serves as a stable precursor for succinaldehyde.
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Heat the mixture to reflux for 4-6 hours. The reaction progress should be monitored by TLC.
-
After cooling to room temperature, carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final title compound.
Spectroscopic Profile
The structural identity and purity of the compound are confirmed through standard spectroscopic methods. The following table summarizes the expected characteristic signals based on its structure and data from analogous compounds.[9]
| Spectroscopy | Expected Signals and Characteristics |
| ¹H NMR | Ethyl Ester: ~4.2-4.4 ppm (quartet, 2H, -OCH₂-), ~1.2-1.4 ppm (triplet, 3H, -CH₃). N-Methyl: ~3.8-4.0 ppm (singlet, 3H, N-CH₃). Pyrazole Ring: ~7.9-8.1 ppm (singlet, 1H, C3-H). Pyrrole Ring: ~7.0-7.2 ppm (triplet, 2H, α-protons), ~6.2-6.4 ppm (triplet, 2H, β-protons). |
| ¹³C NMR | Ester Carbonyl: ~163-165 ppm. Aromatic Carbons: ~105-145 ppm (signals for pyrazole and pyrrole carbons). Ethyl Ester: ~60 ppm (-OCH₂-), ~14 ppm (-CH₃). N-Methyl: ~35-38 ppm. |
| IR (Infrared) | C=O Stretch (Ester): Strong absorption band around 1700-1720 cm⁻¹. C=N and C=C Stretches: Bands in the 1500-1650 cm⁻¹ region. C-H Stretches (Aromatic/Aliphatic): Bands around 2900-3100 cm⁻¹. |
| Mass Spec (MS) | [M+H]⁺: Expected molecular ion peak at m/z 220.11. |
Chemical Reactivity and Stability
The reactivity of the molecule is primarily dictated by its functional groups and the aromatic nature of its heterocyclic rings.
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Ester Functionality : The ethyl ester group is the most reactive site for nucleophilic acyl substitution. It can be readily hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo amidation by reacting with amines to form pyrazole-4-carboxamides or transesterification with other alcohols.[6]
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Aromatic Rings : Both the pyrazole and pyrrole rings are aromatic and can potentially undergo electrophilic substitution. However, the pyrazole ring is generally considered electron-deficient, making electrophilic attack less favorable, whereas the pyrrole ring is electron-rich. The C3 position on the pyrazole ring is the most likely site for such reactions if they were to occur.[1][2]
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Stability : The compound is expected to be stable under standard laboratory conditions. The C(5)-N(pyrrole) bond, which forms a C-N chiral axis, has been shown in similar pyrazolyl-pyrrole systems to have a high rotational barrier, leading to high configurational stability at elevated temperatures.[7] This suggests the molecule is thermally robust and not prone to racemization if chiral variants are synthesized.
Potential Applications in Drug Discovery
Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate is not an end-product therapeutic but rather a versatile building block for the synthesis of more complex and potentially bioactive molecules.
-
Scaffold for Library Synthesis : The ester group serves as an excellent anchor point for combinatorial chemistry. By converting it to an amide library, researchers can rapidly generate a diverse set of compounds to screen for biological activity against various targets like kinases, proteases, or G-protein coupled receptors.[10]
-
Bioisosteric Replacement : The pyrazole ring is often used as a bioisostere for other aromatic rings, such as benzene or imidazole, to improve physicochemical properties like solubility and metabolic stability or to enhance binding to a biological target.[4]
-
Intermediate for Active Pharmaceutical Ingredients (APIs) : Pyrazole carboxylates are key intermediates in the synthesis of drugs with demonstrated therapeutic benefits. For instance, related structures are used to synthesize compounds with anti-inflammatory and analgesic properties, highlighting the pharmacological potential of this molecular class.[11][12] The unique pyrazolyl-pyrrole scaffold may offer novel interactions with biological targets not achievable with simpler pyrazole derivatives.
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